molecular formula C11H16ClNO B8179349 2-P-Tolylmorpholine hcl

2-P-Tolylmorpholine hcl

Cat. No.: B8179349
M. Wt: 213.70 g/mol
InChI Key: XUCYEIVWHRXQQW-UHFFFAOYSA-N
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Description

2-P-Tolylmorpholine hydrochloride is an organic compound with the chemical formula C11H16ClNO. It is a white solid that is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. The compound features a morpholine ring substituted with a p-tolyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-P-Tolylmorpholine hydrochloride typically involves the reaction of p-toluidine with ethylene oxide to form 2-p-tolylmorpholine. This intermediate is then treated with hydrochloric acid to yield 2-P-Tolylmorpholine hydrochloride. The reaction conditions generally include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of 2-P-Tolylmorpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to handle large volumes.

    Purification steps: such as crystallization or recrystallization to ensure high purity.

    Quality control measures: to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-P-Tolylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

    Oxidation products: N-oxides.

    Reduction products: Secondary amines.

    Substitution products: Various substituted morpholines depending on the nucleophile used.

Scientific Research Applications

2-P-Tolylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-P-Tolylmorpholine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • 2-P-Tolyl-4-isopropylmorpholine
  • 2-M-Tolyl-4-methylmorpholine
  • 2-O-Tolyl-4-tert-butylmorpholine

Uniqueness

2-P-Tolylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications, differentiating it from other similar compounds.

Biological Activity

2-P-Tolylmorpholine hydrochloride (2-P-TM HCl) is a morpholine derivative that has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the synthesis, biological activity, and relevant case studies concerning 2-P-TM HCl, emphasizing its efficacy against various cancer cell lines and its mechanism of action.

Synthesis of 2-P-Tolylmorpholine HCl

The synthesis of 2-P-TM HCl typically involves the reaction of p-toluidine with morpholine in the presence of hydrochloric acid. This method yields a compound that can be further purified through recrystallization. The molecular structure is characterized by a morpholine ring substituted with a tolyl group, contributing to its biological properties.

Antitumor Activity

Recent studies have evaluated the antitumor potential of 2-P-TM HCl against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells.

Cell Line IC50 Value (μg/mL) Reference Drug IC50 Value Reference Drug (μg/mL)
A-5495.37 ± 0.95Cisplatin1.40 ± 1.1
HepG-23.54 ± 1.11Cisplatin1.40 ± 1.1

The IC50 values indicate that 2-P-TM HCl exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin .

The mechanism through which 2-P-TM HCl exerts its antitumor effects involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Molecular docking studies have demonstrated that 2-P-TM HCl binds effectively to DHFR, disrupting its activity and leading to cellular apoptosis in cancer cells .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of 2-P-TM HCl on various cancer cell lines using MTT assays. For instance, a study reported moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with varying IC50 values indicating differential sensitivity among the cell types .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been performed to understand how structural modifications affect the biological activity of morpholine derivatives, including 2-P-TM HCl. The presence of electron-withdrawing groups and the spatial arrangement of substituents on the morpholine ring were found to enhance binding affinity to target enzymes like DHFR .

Summary of Findings

Parameter Observation
Molecular Weight 172.24 g/mol
Rotatable Bonds 5
H-bond Acceptors 4
H-bond Donors 3
Log P >3.5 (Lipinski's Rule Violation)
Synthetic Accessibility Moderate

These findings suggest that while 2-P-TM HCl shows promise as an anticancer agent, further optimization may be required to enhance its pharmacological profile and reduce potential toxicity .

Properties

IUPAC Name

2-(4-methylphenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCYEIVWHRXQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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